Canaline

Descripción general

Descripción

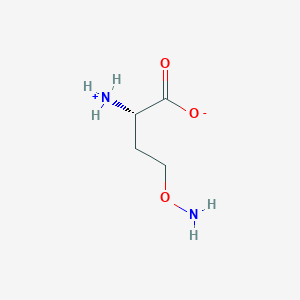

Canalina, también conocido como ácido 2-amino-4-(aminooxi)butanoico, es un aminoácido no proteico. Se encuentra principalmente en legumbres, particularmente en el frijol de carita (Canavalia ensiformis). La canalina está estructuralmente relacionada con la ornitina, con la diferencia clave de la presencia de un grupo aminooxi en su cadena lateral . Este compuesto es notable por sus potentes propiedades insecticidas y neurotóxicas .

Métodos De Preparación

La canalina se puede sintetizar a través de varios métodos. Un enfoque común implica la conversión enzimática de la canavanina utilizando arginasa . Este método produce canalina con un alto grado de pureza. Además, las rutas sintéticas para la canalina implican el uso de hidroxilamina y cianamida para producir hidroxiguanidina, que luego se convierte en canalina . Los métodos de producción industrial a menudo se basan en el enfoque enzimático debido a su eficiencia y alto rendimiento.

Análisis De Reacciones Químicas

La canalina sufre varios tipos de reacciones químicas:

Oxidación: La canalina se puede oxidar para formar oximas con ácidos ceto y aldehídos.

Reducción: Se puede escindir reductivamente para producir homoserina, un aminoácido no proteico.

Sustitución: La canalina puede participar en reacciones de sustitución, particularmente involucrando su grupo aminooxi.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen oximas y homoserina .

Aplicaciones Científicas De Investigación

Chemical Properties of Canaline

This compound (C_4H_8N_2O_2) features an aminooxy group in its side chain, which allows it to participate in various chemical reactions that are not typical for standard amino acids. This functional group provides this compound with the ability to form covalent bonds with aldehydes and ketones, making it a valuable building block in synthetic organic chemistry.

Synthesis of Peptides and Proteins

This compound has been utilized in the synthesis of peptides through native chemical ligation. This method involves using this compound-containing peptides to create larger peptide chains, which can be crucial for studying protein interactions and functions. The incorporation of this compound enhances the stability and solubility of the synthesized peptides, facilitating their use in further biochemical studies .

Antimetabolite Research

Research indicates that this compound may exhibit antimetabolite properties, which could have implications in cancer treatment. Antimetabolites are compounds that interfere with DNA and RNA synthesis, thereby inhibiting cell division. Studies have shown that this compound can modulate the effects of traditional antimetabolite drugs, potentially enhancing their efficacy against neoplastic cells .

Drug Development

This compound is being investigated for its potential as a drug candidate due to its ability to modify biological pathways. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for developing new therapeutics aimed at treating metabolic disorders and cancers.

Targeted Delivery Systems

In combination with mesenchymal stromal cells, this compound can be utilized for targeted delivery of chemotherapeutic agents. This approach aims to enhance the cytotoxic effects on tumor cells while minimizing damage to healthy tissues. This compound's properties allow it to be loaded into these delivery systems effectively, ensuring a more focused therapeutic action .

Enhanced Antineoplastic Activity

A study explored the effects of this compound on the cytotoxicity of established antitumor agents like gemcitabine. The results indicated that when combined with this compound, gemcitabine exhibited increased potency against resistant cancer cell lines, suggesting that this compound could play a role in overcoming chemoresistance .

Peptide Synthesis Optimization

Another case study demonstrated the successful synthesis of this compound-containing peptides using optimized ligation techniques. The resulting peptides showed improved stability and bioactivity compared to those synthesized without this compound, highlighting its importance as a synthetic tool in peptide chemistry .

Comparison of this compound with Other Amino Acids

| Property | This compound | Standard Amino Acids |

|---|---|---|

| Structure | Non-proteinogenic | Proteinogenic |

| Functional Group | Aminooxy | Carboxyl |

| Synthesis Method | Native chemical ligation | Standard peptide synthesis |

| Applications | Drug development, peptide synthesis | Protein synthesis |

Antimetabolite Efficacy Study Results

| Treatment Type | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Gemcitabine | Control | 10 | Standard efficacy |

| Gemcitabine + this compound | Resistant | 5 | Increased potency observed |

Mecanismo De Acción

La canalina ejerce sus efectos principalmente a través de la inhibición de la ornitina aminotransferasa . Esta inhibición ocurre porque la canalina forma oximas con el cofactor fosfato de piridoxal de las enzimas dependientes de la vitamina B6 . Esta interacción interrumpe la función normal de estas enzimas, lo que lleva a los efectos tóxicos del compuesto.

Comparación Con Compuestos Similares

La canalina a menudo se compara con la canavanina, otro aminoácido no proteico que se encuentra en las legumbres . Ambos compuestos comparten similitudes estructurales con los aminoácidos proteicos (ornitina y arginina, respectivamente) y exhiben propiedades tóxicas. La canalina es única debido a su grupo aminooxi, que no está presente en la canavanina . Otros compuestos similares incluyen la ureidohomoserina y el ácido canavaninosuccínico, que son intermediarios en el ciclo de canalina-urea .

Actividad Biológica

Canaline, also known as L-canaline, is a non-proteinogenic amino acid with significant biological activity. Its structure is characterized by an aminooxy group at the fourth carbon position, making it an analog of L-ornithine. This compound primarily derives from the hydrolysis of L-canavanine, an arginine analog found in various leguminous plants. Research has highlighted this compound's potential applications in biochemistry and medicine due to its diverse biological activities, particularly as an antimetabolite.

Chemical Structure and Properties

- Chemical Formula : C₄H₁₀N₂O₃

- Molecular Structure : this compound's structure is similar to that of L-ornithine, which allows it to interact with various metabolic pathways.

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Inhibition of Enzymatic Activity :

- This compound acts as an inhibitor of pyridoxal phosphate-dependent enzymes , such as ornithine aminotransferase and ornithine decarboxylase. This inhibition disrupts normal amino acid metabolism, leading to developmental abnormalities in insects and potential therapeutic effects against cancer cells .

- Antimetabolite Properties :

- Antimalarial Activity :

Biological Activity Overview

Case Studies and Research Findings

- Antitumor Activity :

- Inhibition Studies :

- Synergistic Effects :

Propiedades

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197925 | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-93-5 | |

| Record name | L-Canaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(aminooxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7H2XP1ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.